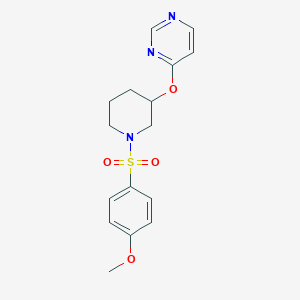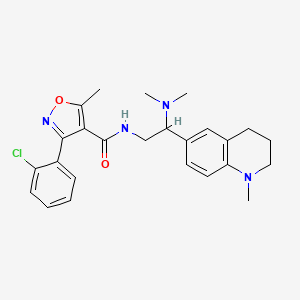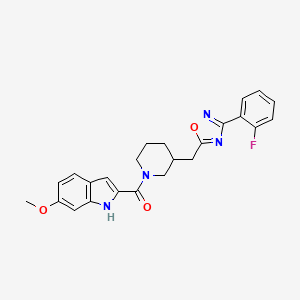
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of this compound are the cyclin-dependent kinases 4 and 6 (CDK4/6) . These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
The compound acts as an inhibitor of CDK4/6 . It binds to these kinases, preventing them from interacting with cyclin D1, a protein required for their activation . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest in the G1 phase .
Biochemical Pathways
The inhibition of CDK4/6 affects the cell cycle regulation pathway . By preventing the transition from the G1 phase to the S phase, the compound effectively halts cell proliferation . This can have downstream effects on tissue growth and development.
Pharmacokinetics
It’s known that many cdk4/6 inhibitors are extensively metabolized bycytochrome P450 3A4 This could impact the compound’s bioavailability and its overall effectiveness
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . By halting the cell cycle in the G1 phase, the compound prevents cells from dividing and proliferating . This can lead to a decrease in the growth of tissues that rely on rapid cell division.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the presence of strong cytochrome P450 3A4 modulators can dramatically affect the exposure of CDK4/6 inhibitors Additionally, the compound’s stability could be affected by factors such as pH, temperature, and the presence of other chemicals
特性
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c23-19-7-3-4-8-21(19)29-15-22(28)25-14-17-13-20(16-9-11-24-12-10-16)27(26-17)18-5-1-2-6-18/h3-4,7-13,18H,1-2,5-6,14-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWIJEURGPCJQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)COC3=CC=CC=C3F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B2891958.png)
![1,7-dimethyl-8-(3-(o-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2891961.png)
![3,4,9-trimethyl-1,7-bis(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2891962.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide](/img/structure/B2891968.png)


![3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2891972.png)
![N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide](/img/structure/B2891973.png)
![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2891974.png)

![3-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2891978.png)
![N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2891979.png)

